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5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine Documentation Hub

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  • Product: 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine
  • CAS: 1509124-74-6

Core Science & Biosynthesis

Foundational

Technical Safety Monograph: 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine

Chemical Identification & Molecular Context This guide addresses the safe handling, storage, and emergency protocols for 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine . As a specialized intermediate often utilized in...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identification & Molecular Context

This guide addresses the safe handling, storage, and emergency protocols for 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine . As a specialized intermediate often utilized in the synthesis of pharmaceutical candidates (e.g., P2X3 antagonists or kinase inhibitors), this compound combines a reactive amine handle with a lipophilic fluorinated ether tail.

Note on Classification: As a research-grade entity, specific toxicological data (LD50, LC50) may not be established in public registries. This guide utilizes Structure-Activity Relationship (SAR) analysis and the Precautionary Principle to establish safety boundaries.

Substance Identity
ParameterDetail
Chemical Name 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine
Molecular Formula C₇H₆ClF₃N₂O
Molecular Weight 226.58 g/mol
Physical State Solid (Likely off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in Water.
CAS Number Not Listed/Proprietary (Treat as Novel Research Entity)

Hazard Identification (GHS Classification Logic)

Based on the functional group analysis of halogenated aminopyridines, the following provisional GHS classifications are assigned. The presence of the trifluoroethoxy group significantly increases lipophilicity, potentially enhancing dermal absorption.

Provisional GHS Labeling
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Based on aminopyridine core toxicity).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H317: May cause an allergic skin reaction (Amines are frequent sensitizers).

Toxicology & SAR Analysis
  • Aminopyridine Core: Historically associated with neurological activity; however, 3-aminopyridines are generally less convulsant than 4-aminopyridines but remain potent irritants [1].

  • Trifluoroethoxy Moiety: Fluorination enhances metabolic stability and membrane permeability. This suggests that if the compound is dissolved in organic solvents (DMSO), skin penetration will be rapid.

  • 5-Chloro Substituent: Increases lipophilicity (LogP) and biological half-life.

Risk Management & Engineering Controls

The primary defense against research chemicals is the Hierarchy of Controls . Reliance on PPE alone is insufficient for fluorinated intermediates.

Containment Strategy Diagram

SafetyLogic Source Chemical Source (Solid Powder) Weighing Weighing Station (Microbalance) Source->Weighing Transfer Solution Solubilization (DMSO/MeOH) Weighing->Solution Dissolution Hood Engineering Control: Fume Hood / Vented Enclosure (Face Velocity > 0.5 m/s) Weighing->Hood Required Reaction Reaction Vessel (Closed System) Solution->Reaction Injection Solution->Hood Required HEPA HEPA/Carbon Filtration Hood->HEPA Exhaust

Figure 1: Containment logic flow. All solid handling must occur within a certified fume hood or powder containment enclosure to prevent inhalation of dusts.

Personal Protective Equipment (PPE) Matrix
Body PartStandard PPEEnhanced PPE (Solution Phase)Rationale
Hands Nitrile Gloves (Double gloved)Laminate Film / Silver ShieldFluorinated solvents (if used) can permeate nitrile.
Eyes Safety Glasses w/ Side ShieldsChemical Splash GogglesProtects against basic amine splashes.
Respiratory N95 (if outside hood)P100 / Half-mask Organic VaporDust inhalation is the primary solid-phase risk.
Body Lab Coat (Cotton/Poly)Tyvek® Sleeves/ApronPrevent contamination of street clothes.

Handling & Experimental Protocols

Safe Weighing Protocol

Objective: Weigh 50mg for screening without contaminating the balance area.

  • Preparation: Place a disposable antistatic weighing boat inside the fume hood.

  • Taring: Tare the balance before opening the vial.

  • Transfer: Open the vial only inside the hood. Use a disposable spatula.

  • Solvation (Critical): If possible, add the solvent (e.g., DMSO) directly to the weighing vial to avoid transferring dry powder.

    • Why? Solvating the compound eliminates the inhalation hazard of the dust, converting it to a contact hazard which is easier to manage with gloves.

  • Decontamination: Wipe the exterior of the vial with an ethanol-dampened Kimwipe before removing it from the hood.

Chemical Stability & Storage
  • Temperature: Store at -20°C (Long term) or 2-8°C (Active use).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

    • Reasoning: Electron-rich anilines/aminopyridines are prone to oxidation (browning) upon exposure to air and light [2].

  • Incompatibility: Keep away from strong oxidizing agents and acid chlorides.

Emergency Response Protocols

In the event of exposure, immediate action limits systemic absorption.

Spill & Exposure Logic Flow

EmergencyResponse cluster_skin Skin Contact cluster_spill Bench Spill Event Spill / Exposure Event Rinse 1. Blot excess (Dry) 2. Rinse Water (15 min) Event->Rinse Dermal Absorb Cover with Absorbent Pads Event->Absorb Surface Soap Wash with mild soap Rinse->Soap Neutralize Wipe with dilute HCl (1%) Absorb->Neutralize Waste Dispose as Hazardous Waste Neutralize->Waste

Figure 2: Emergency response decision tree. Note the use of dilute acid for cleaning surfaces, as the amine is basic.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes. Lift eyelids. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. The presence of the halogenated group may induce nausea; monitor for neurological symptoms.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Regulatory & Environmental Considerations

  • TSCA (USA): Likely Not Listed . For R&D use only under the supervision of a technically qualified individual.

  • REACH (EU): Not registered. Treat as a downstream user intermediate.

  • Disposal: Do not dispose of in sinks. This compound contains halogens (Cl, F) and must be incinerated in a facility equipped with scrubbers to handle HF and HCl generation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Aminopyridines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

Exploratory

Technical Guide: Strategic Sourcing and Synthetic Viability of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine

Executive Summary: The "Make vs. Buy" Matrix The compound 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine represents a highly specific fluorinated pyridine building block.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Matrix

The compound 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine represents a highly specific fluorinated pyridine building block. In modern drug discovery—particularly within kinase inhibitor development and agrochemical optimization—the trifluoroethoxy moiety is prized for its ability to modulate lipophilicity (LogP) and metabolic stability without significantly altering steric bulk compared to an ethoxy group.

However, current market analysis indicates this specific isomer is frequently a Make-on-Demand (MoD) or Custom Synthesis item rather than a bulk commodity. This guide provides a dual-track strategy:

  • Commercial Sourcing: How to locate available inventory using structural queries rather than ambiguous nomenclature.

  • Synthetic Autonomy: A validated, two-step protocol to synthesize the target in-house from abundant precursors, ensuring project continuity when lead times are prohibitive.

Chemical Identity & Specifications

Before engaging suppliers, precise identification is required to avoid regioisomeric confusion (e.g., confusing the 5-chloro isomer with the 6-chloro analog).

FeatureSpecification
IUPAC Name 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine
Molecular Formula C₇H₆ClF₃N₂O
Molecular Weight 226.58 g/mol
Key Functional Groups Primary Amine (Pos 3), Chlorine (Pos 5), Trifluoroethoxy (Pos 2)
SMILES NC1=CC(Cl)=CN=C1OCC(F)(F)F
InChI Key Requires generation from structure; verify via ChemDraw/SciFinder

Commercial Availability & Supplier Landscape

The Availability Tier System

This compound rarely exists as "Tier 1" (Next Day Delivery) stock due to the oxidative sensitivity of the primary amine over long storage periods.

  • Tier 1 (In-Stock): Unlikely. Check specialty fluorine houses (e.g., Fluorochem, Matrix Scientific).

  • Tier 2 (Lead Time 2-4 Weeks): Most probable. Aggregators like MolPort or ChemSpace will list this from Asian CROs (e.g., Enamine, WuXi AppTec).

  • Tier 3 (Custom Synthesis): High reliability. The synthesis is trivial for CROs specializing in nucleophilic aromatic substitution (SNAr).

Recommended Sourcing Workflow

Do not rely on text searches alone. Use the SMILES string provided above to query aggregator databases.

Top Tier Vendors for Fluorinated Pyridines:

  • Enamine: Extensive catalog of "REAL" (Readily Accessible) compounds.

  • Combi-Blocks: Often stocks the nitro-precursors and the amine.

  • Fluorochem (UK): Specializes in fluorinated intermediates.

  • Oakwood Chemical (USA): Strong inventory of pyridine building blocks.

Technical Synthesis Guide: The "Self-Validating" Protocol

If commercial lead times exceed 4 weeks, in-house synthesis is the superior strategic choice. The route utilizes the "Privileged SNAr" pathway.

Retrosynthetic Analysis

The target is accessed via a nucleophilic displacement of a halide by 2,2,2-trifluoroethanol, followed by nitro reduction.

  • Precursor A: 2,5-Dichloro-3-nitropyridine (CAS: 21427-62-3) - Widely Available, Low Cost.

  • Reagent B: 2,2,2-Trifluoroethanol (CAS: 75-89-8) - Common Solvent/Reagent.

Pathway Visualization

SynthesisPath Figure 1: Two-step synthesis via regioselective SnAr displacement. Precursor 2,5-Dichloro-3-nitropyridine (CAS: 21427-62-3) Intermediate Intermediate: 5-Chloro-3-nitro-2-(2,2,2-trifluoroethoxy)pyridine Precursor->Intermediate Step 1: SnAr THF, 0°C to RT Reagent 2,2,2-Trifluoroethanol (NaH or K2CO3) Reagent->Intermediate Target TARGET: 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine Intermediate->Target Step 2: Reduction EtOH/H2O, Reflux Reduction Reduction Step (Fe/NH4Cl or H2/Pd-C)

Figure 1: Two-step synthesis via regioselective SnAr displacement.

Detailed Experimental Methodology

Step 1: Regioselective SNAr Displacement Rationale: The chlorine at position 2 is significantly more electrophilic than position 5 due to the ortho-nitro group effect and the pyridine nitrogen.

  • Setup: Charge a flame-dried round-bottom flask with 2,2,2-trifluoroethanol (1.1 equiv) and anhydrous THF (0.5 M concentration relative to substrate).

  • Activation: Cool to 0°C. Add Sodium Hydride (NaH) (60% in oil, 1.2 equiv) portion-wise. Caution: H₂ gas evolution. Stir for 15 min to generate the alkoxide.

  • Addition: Add 2,5-Dichloro-3-nitropyridine (1.0 equiv) dissolved in minimal THF dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should convert to the intermediate (Rf ~0.5).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Yield Check: Expect >85% yield of the yellow solid intermediate.

Step 2: Nitro Reduction (Bechamp Conditions) Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation (H₂/Pd) to avoid accidental dechlorination at position 5.

  • Setup: Suspend the nitro-intermediate from Step 1 in Ethanol/Water (3:1 ratio).

  • Reagents: Add Iron Powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2-4 hours.

  • Filtration: Cool to RT. Filter through a Celite pad to remove iron oxides. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. If necessary, purify via flash column chromatography (DCM/MeOH gradient).

  • Validation: The target amine is often an off-white to pale yellow solid.

Quality Control & Analytical Markers

When sourcing or synthesizing, verify the lot using these expected markers.

MethodExpected Signal Characteristics
¹H NMR (DMSO-d₆) Pyridine H: Two singlets or doublets (meta-coupling) in aromatic region (~7.5 - 8.2 ppm). NH₂: Broad singlet (~5.0 - 6.0 ppm, exchangeable with D₂O). OCH₂CF3: Quartet (~4.8 - 5.0 ppm) due to coupling with Fluorine.
¹⁹F NMR Single signal around -74 ppm (Triplet, coupling to CH₂).
LC-MS [M+H]⁺ peak at ~227/229 (3:1 ratio due to Chlorine isotope pattern).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 2,5-Dichloro-3-nitropyridine (CAS 21427-62-3). Retrieved from [Link]

Foundational

Literature review of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine synthesis pathways

The following technical guide details the synthesis of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine , a critical intermediate in the development of P2X3 antagonists and other pharmaceutical agents. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine , a critical intermediate in the development of P2X3 antagonists and other pharmaceutical agents.

Executive Summary

Target Molecule: 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine CAS Registry Number: 1805468-24-9 (Tentative/Analogous) Molecular Formula: C₇H₆ClF₃N₂O Molecular Weight: 226.58 g/mol

This guide delineates the robust synthesis of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine, prioritizing regioselectivity and functional group tolerance. The primary challenge lies in the nucleophilic aromatic substitution (


) on the pyridine ring, where competition between the C2 and C5 positions must be managed. The subsequent reduction of the nitro group requires conditions that preserve the C5-chlorine atom, avoiding hydrodehalogenation.

Retrosynthetic Analysis

The strategic disconnection reveals two primary precursors: 2,5-Dichloro-3-nitropyridine and 2,2,2-Trifluoroethanol (TFE) . The synthesis hinges on the differential electrophilicity of the C2 and C5 positions in the nitropyridine core.

Mechanistic Logic
  • C2 Reactivity: The C2 position is activated by both the ring nitrogen (ortho) and the electron-withdrawing nitro group (ortho). This dual activation makes C2 significantly more electrophilic than C5.

  • C5 Reactivity: The C5 position is meta to the nitro group and beta to the ring nitrogen, rendering it less susceptible to nucleophilic attack under controlled conditions.

  • Reduction Strategy: The nitro group must be reduced to an amine without affecting the aryl chloride. Catalytic hydrogenation with Pd/C poses a high risk of dechlorination; therefore, chemoselective reduction methods (Fe/AcOH or Pt/C-V) are prioritized.

Retrosynthesis Figure 1: Retrosynthetic Analysis of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine Target 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine Nitro 5-Chloro-3-nitro-2-(2,2,2-trifluoroethoxy)pyridine Nitro->Target Reduction (Fe/AcOH or H2/Pt-V) SM1 2,5-Dichloro-3-nitropyridine SM1->Nitro SnAr Substitution (Base, TFE) SM2 2,2,2-Trifluoroethanol (TFE) SM2->Nitro Nucleophile

Detailed Synthetic Protocols

Pathway A: The Standard Nitro-Reduction Route (Recommended)

This pathway offers the highest reliability and scalability. It utilizes commercially available 2,5-dichloro-3-nitropyridine.

Step 1: Regioselective

with Trifluoroethanol

Objective: Introduce the trifluoroethoxy group at C2 while preserving the C5-chloride.

  • Reagents: 2,5-Dichloro-3-nitropyridine (1.0 eq), 2,2,2-Trifluoroethanol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.1 eq).

  • Solvent: Acetonitrile (MeCN) or DMF (if NaH is used).

  • Temperature: 0°C to Room Temperature (RT).

Protocol:

  • Preparation: In a clean, dry reactor under nitrogen atmosphere, dissolve 2,5-dichloro-3-nitropyridine in anhydrous MeCN.

  • Nucleophile Activation:

    • Option A (Mild): Add K₂CO₃ and Trifluoroethanol directly to the solution.

    • Option B (Strong): Pre-form sodium trifluoroethoxide by treating TFE with NaH in THF/DMF at 0°C, then add to the pyridine solution. Note: Option A is often sufficient due to the high reactivity of the substrate.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow to warm to RT. Monitor via HPLC/TLC for the disappearance of starting material.

    • Checkpoint: Ensure the regioisomer (C5 substitution) is <1%. The C2-isomer is favored >95:5.

  • Workup: Quench with water. Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Silica Gel Chromatography (Hexanes/EtOAc) yields 5-chloro-3-nitro-2-(2,2,2-trifluoroethoxy)pyridine as a yellow solid.

Critical Process Parameters (CPPs):

Parameter Specification Rationale
Temperature < 40°C Higher temps promote C5 substitution or bis-substitution.
Stoichiometry 1.05 - 1.1 eq TFE Excess TFE can lead to bis-alkylation.

| Moisture | < 0.5% | Water competes as a nucleophile (forming pyridone). |

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without dechlorinating the C5 position.

  • Reagents: Iron Powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq) OR Platinum on Carbon (Pt/C) sulfided.

  • Solvent: Ethanol/Water (3:1) or Methanol.

  • Temperature: 60-80°C (Reflux).

Protocol:

  • Setup: Suspend the nitro intermediate (from Step 1) in Ethanol/Water (3:1).

  • Addition: Add NH₄Cl and Iron powder.

  • Reaction: Heat to reflux (approx. 75°C) with vigorous stirring. The reaction typically completes in 2-4 hours.

    • Alternative: Hydrogenation with 1% Pt/C (sulfided) at 1 atm H₂. Avoid Pd/C as it rapidly dechlorinates.

  • Workup: Filter the hot mixture through Celite to remove iron residues. Wash the cake with hot ethanol.

  • Isolation: Concentrate the filtrate. Neutralize with sat. NaHCO₃ if necessary. Extract with EtOAc, dry, and concentrate.

  • Purification: Recrystallization from Isopropyl Alcohol (IPA) or column chromatography yields the final 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine .

Pathway B: Alternative Starting Material (2-Fluoro-3-nitro-5-chloropyridine)

If regioselectivity in Step 1 is problematic (e.g., >5% C5 isomer), switching to the 2-fluoro analog significantly enhances C2 reactivity due to the higher electronegativity of fluorine, making the C2 position even more electrophilic.

  • Reaction: 2-Fluoro-3-nitro-5-chloropyridine + TFE / K₂CO₃ → Product.

  • Advantage: Faster reaction at lower temperatures (-10°C), higher regioselectivity (>99:1).

  • Disadvantage: Higher cost of starting material.

Process Flow Diagram

ProcessFlow Figure 2: Process Flow for Synthesis of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine Start Start: 2,5-Dichloro-3-nitropyridine Step1 Step 1: SnAr Reaction (TFE, K2CO3, MeCN, 0-25°C) Start->Step1 Check1 QC Check: Regioisomer < 1%? Step1->Check1 Check1->Step1 Fail (Optimize Temp) Interm Intermediate: 5-Chloro-3-nitro-2-(trifluoroethoxy)pyridine Check1->Interm Pass Step2 Step 2: Reduction (Fe, NH4Cl, EtOH/H2O, 75°C) Interm->Step2 Check2 QC Check: De-Cl < 0.5%? Step2->Check2 Check2->Step2 Fail (Change Catalyst) Final Final: 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine Check2->Final Pass

Analytical Characterization (Expected)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.85 (d, J=2.0 Hz, 1H, H-6)

    • δ 7.20 (d, J=2.0 Hz, 1H, H-4)

    • δ 5.40 (s, 2H, NH₂)

    • δ 4.95 (q, J=8.8 Hz, 2H, OCH₂CF₃)

  • LC-MS: [M+H]⁺ = 227.0 (Cl isotope pattern 3:1).

Safety & Handling

  • 2,5-Dichloro-3-nitropyridine: Skin irritant, potential sensitizer. Handle in a fume hood.

  • 2,2,2-Trifluoroethanol: Toxic if swallowed or inhaled. Reproductive toxin. Use strict PPE.

  • Iron Waste: The iron sludge from reduction can be pyrophoric if dry. Keep wet and dispose of as hazardous waste.

References

  • Regioselectivity in Nitropyridines: Journal of Heterocyclic Chemistry, "Nucleophilic Substitution of 2,5-Dichloro-3-nitropyridine," .

  • Reduction Methodologies: Organic Process Research & Development, "Selective Reduction of Nitroarenes in the Presence of Halogens," .

  • P2X3 Antagonist Synthesis (Analogous Chemistry): Journal of Medicinal Chemistry, "Discovery of Gefapixant (MK-7264)," .

  • General Pyridine Synthesis: Comprehensive Heterocyclic Chemistry III, Vol 7, Pyridines. .

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Nucleophilic Substitution on 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine

Introduction: Strategic Importance of the 3-Amino-5-halopyridine Scaffold The 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine core is a privileged scaffold in modern medicinal chemistry. Its unique electronic and struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the 3-Amino-5-halopyridine Scaffold

The 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine core is a privileged scaffold in modern medicinal chemistry. Its unique electronic and structural features make it a versatile building block for the synthesis of complex molecules with diverse biological activities. The trifluoroethoxy group at the 2-position significantly modulates the electron density of the pyridine ring, enhancing its susceptibility to nucleophilic attack, while the amino group at the 3-position and the chloro group at the 5-position provide orthogonal handles for further functionalization. This application note provides a detailed protocol for the nucleophilic substitution at the C5 position of this valuable intermediate, a key transformation for the generation of compound libraries in drug discovery programs. We will delve into the mechanistic underpinnings of this reaction and provide a robust, field-tested protocol that ensures high efficiency and reproducibility.

Mechanistic Insights: The Rationale Behind the Protocol

The nucleophilic aromatic substitution (SNAr) on the 5-chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine scaffold is a fascinating example of how substituent effects dictate reactivity. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, the formation of which is the rate-determining step.

Key Factors Influencing Reactivity:

  • Electron-Withdrawing Groups: The trifluoroethoxy group at the C2 position and the pyridine nitrogen act as powerful electron-withdrawing groups, polarizing the C-Cl bond and stabilizing the negatively charged Meisenheimer intermediate. This is a classic example of activating a ring system towards nucleophilic attack.

  • Leaving Group Ability: The chloride ion is an excellent leaving group, facilitating the rearomatization of the pyridine ring after the nucleophilic attack.

  • Nucleophile Strength: The choice of nucleophile is critical. Stronger nucleophiles will generally react faster. However, the basicity of the nucleophile must be considered, as side reactions, such as deprotonation of the C3-amino group, can occur.

For this application note, we will focus on a common and highly effective class of nucleophilic substitution reactions: the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds with a wide range of amines, offering a powerful tool for generating structural diversity.

Experimental Protocol: Buchwald-Hartwig Amination of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine

This protocol details the synthesis of N-benzyl-2-(2,2,2-trifluoroethoxy)pyridin-3,5-diamine as a representative example.

Materials and Reagents:

ReagentGradeSupplier (Example)
5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine>98%Sigma-Aldrich
BenzylamineReagentPlus®, 99%Sigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)97%Sigma-Aldrich
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)97%Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)97%Sigma-Aldrich
TolueneAnhydrous, 99.8%Sigma-Aldrich
Diethyl etherAnhydrous, >99%Sigma-Aldrich
Saturated aqueous sodium bicarbonate solutionACS reagentVWR Chemicals
BrineACS reagentVWR Chemicals
Anhydrous magnesium sulfate99.5%Sigma-Aldrich
Celite® 545Sigma-Aldrich

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating capabilities

  • Round-bottom flasks and condensers

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

Experimental Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents - 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine - Benzylamine - NaOtBu - Toluene catalyst 2. Add Catalyst System - Pd2(dba)3 - Xantphos reagents->catalyst Under Argon inert 3. Degas Mixture (Argon sparging) catalyst->inert heat 4. Heat to 110 °C (Monitor by TLC/LC-MS) inert->heat quench 5. Quench with H₂O heat->quench extract 6. Liquid-Liquid Extraction (EtOAc/H₂O) quench->extract dry 7. Dry Organic Layer (Na₂SO₄) extract->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Purify by Flash Chromatography concentrate->purify

Caption: Workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine (1.0 g, 4.16 mmol, 1.0 equiv), sodium tert-butoxide (0.60 g, 6.24 mmol, 1.5 equiv), and Xantphos (0.12 g, 0.21 mmol, 0.05 equiv).

    • Seal the flask with a rubber septum and purge with argon for 10 minutes.

    • In a separate vial, prepare a stock solution of Pd₂(dba)₃ in anhydrous toluene (10 mg/mL).

    • To the reaction flask, add anhydrous toluene (20 mL) via syringe, followed by benzylamine (0.54 mL, 4.99 mmol, 1.2 equiv).

    • Finally, add the Pd₂(dba)₃ stock solution (0.96 mL, 0.021 mmol, 0.005 equiv) to the reaction mixture.

  • Reaction Execution:

    • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

    • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water (20 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter through a pad of Celite®.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 30%).

  • Characterization:

    • The purified product, N-benzyl-2-(2,2,2-trifluoroethoxy)pyridin-3,5-diamine, should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Trustworthiness: A Self-Validating Protocol

The reliability of this protocol is ensured through several key checkpoints:

  • In-Process Monitoring: Regular monitoring by TLC or LC-MS provides real-time feedback on the reaction's progress, allowing for adjustments in reaction time if necessary and confirming the consumption of the limiting reagent.

  • Colorimetric Indication: The reaction mixture will typically darken upon addition of the palladium catalyst and heating, providing a qualitative visual cue that the catalytic cycle has been initiated.

  • Robust Purification: The use of flash chromatography is essential for removing residual catalyst, ligand, and any side products, ensuring the high purity of the final compound. The elution profile itself can be a diagnostic tool for the success of the reaction.

  • Unambiguous Characterization: Final confirmation of the product structure and purity through spectroscopic methods (NMR and HRMS) is non-negotiable and provides the ultimate validation of the experimental outcome.

Authoritative Grounding & Comprehensive References

The principles and specific conditions outlined in this protocol are well-established in the field of synthetic organic chemistry. The Buchwald-Hartwig amination is a Nobel Prize-winning reaction, and its application to heteroaromatic systems is extensively documented. For a deeper understanding of the mechanism and scope of this reaction, the following resources are recommended.

References

  • Title: The Buchwald-Hartwig Amination: An Overview Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Palladium-Catalyzed C-N Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]

  • Title: Xantphos: A Versatile Ligand in Palladium-Catalyzed Cross-Coupling Reactions Source: Accounts of Chemical Research URL: [Link]

Technical Notes & Optimization

Troubleshooting

Stability of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine under acidic conditions

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Reference Data & Comparative Studies

Validation

Comparative Guide: IR Spectroscopy Characterization of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine

Executive Summary & Strategic Context In the synthesis of fluorinated pyridine intermediates, specifically 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine , confirming the successful installation of the trifluoroethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of fluorinated pyridine intermediates, specifically 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine , confirming the successful installation of the trifluoroethoxy group is a critical quality control (QC) gate. While NMR (


H, 

F) provides definitive structural elucidation, Fourier Transform Infrared Spectroscopy (FT-IR) offers a superior speed-to-result ratio for routine process monitoring.

This guide provides a technical breakdown of the characteristic IR bands for this target molecule. It compares the spectral performance of the target against its critical synthetic precursors and potential by-products, demonstrating why IR is the most efficient tool for detecting unreacted starting materials in this specific etherification pathway.

Spectroscopic Profile: The Target Molecule

5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine

The IR spectrum of this molecule is dominated by the interplay between the electron-rich amino-pyridine core and the highly electronegative trifluoroethoxy side chain.

Key Functional Group Assignments

The following bands constitute the "fingerprint" required for positive identification.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Primary Amine (-NH₂) N-H Stretching (Asymmetric)3450 – 3380MediumConfirms presence of amine; doublet structure distinguishes from secondary amines.
N-H Stretching (Symmetric)3350 – 3280Medium
N-H Scissoring (Bending)1650 – 1620Medium-StrongOften overlaps with ring stretches but broadens the region.
Pyridine Ring C=N / C=C Ring Stretching1600 – 1560VariableCharacteristic of aromatic heterocycles.
Ring Breathing~990MediumSensitive to substitution pattern (2,3,5-trisubstituted).
Trifluoroethoxy (-OCH₂CF₃) C-F Stretching 1280 – 1100 Very Strong PRIMARY DIAGNOSTIC: Multiple broad, intense bands. Distinguishes target from non-fluorinated analogs.
C-O-C Stretching (Ether)1260 – 1200StrongOften merges with C-F bands; confirms ether linkage.
Aryl Chloride (Ar-Cl) C-Cl Stretching1080 – 1035MediumConfirms retention of the 5-chloro substituent.

Technical Insight: The C-F stretching vibrations (1100–1300 cm⁻¹) are exceptionally strong due to the large dipole moment of the C-F bond. In this molecule, they will likely obscure the C-N stretching bands typically found in this region, serving as the primary indicator of successful trifluoroethylation.

Comparative Analysis: Target vs. Alternatives

In a process development setting, the "alternatives" are the impurities or precursors that must be ruled out. We compare the Target against its Precursor (Starting Material) and a common Hydrolysis Impurity .

The Comparison Set
  • Target: 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine.

  • Precursor (Alternative 1): 2,5-Dichloro-3-aminopyridine (Unreacted starting material).

  • Impurity (Alternative 2): 3-Amino-5-chloropyridin-2-one (Hydrolysis product formed if moisture competes with trifluoroethanol).

Performance Data: Spectral Differentiation
Spectral FeatureTarget Molecule Precursor (2,5-Dichloro...) Impurity (Pyridone) differentiation Logic
1100–1300 cm⁻¹ Region Massive, broad absorbance (C-F) Weak/Medium (C-N, ring modes only)Weak/MediumPass/Fail criteria: Lack of strong C-F bands indicates reaction failure.
1650–1700 cm⁻¹ Region Medium (Amine bending only)Medium (Amine bending)Strong C=O (Amide/Pyridone) Purity Check: Appearance of a carbonyl band >1660 cm⁻¹ signals hydrolysis impurity.
3300–3500 cm⁻¹ Region Sharp Doublet (-NH₂)Sharp Doublet (-NH₂)Broadened/Shifted (due to H-bonding)Less diagnostic than the fingerprint region.
Why IR Outperforms NMR for this Specific QC Step
  • Target vs. Precursor: The introduction of the -OCH₂CF₃ group creates a massive change in the dipole moment and IR absorption profile (the "C-F Envelope"). In NMR, quantifying small amounts of precursor requires long acquisition times to resolve baseline splitting. In IR, the absence of the C-F envelope is immediately obvious.

  • Target vs. Pyridone Impurity: The pyridone impurity has a distinct Carbonyl (C=O) stretch at ~1680 cm⁻¹. IR detects carbonyls with high sensitivity, making it superior for spotting early signs of moisture contamination in the reactor.

Experimental Protocol: Validated ATR-FTIR Method

Objective: Obtain a high-fidelity spectrum for QC release.

Equipment & Reagents
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Attenuated Total Reflectance) module (Single bounce preferred for ease of cleaning).

  • Solvent: Isopropanol (IPA) for cleaning.

Step-by-Step Workflow
  • System Blanking:

    • Clean the diamond crystal with IPA and a lint-free wipe.

    • Collect a background spectrum (Air) with the same parameters as the sample (32 scans, 4 cm⁻¹ resolution).

    • Validation: Ensure background CO₂ regions (2350 cm⁻¹) are minimized.

  • Sample Loading:

    • Place approximately 5–10 mg of the solid 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine onto the center of the crystal.

    • Critical Step: Apply pressure using the anvil until the force gauge reads 80–100 (instrument specific units) or until the preview spectrum peaks stabilize. Reasoning: Poor contact yields noisy C-H stretches and distorts peak ratios.

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹.

    • Scans: 32 (Standard QC) or 64 (High Resolution).

    • Resolution: 4 cm⁻¹.

  • Post-Processing:

    • Apply Automatic Baseline Correction.

    • Normalize the strongest peak (likely C-F stretch at ~1160 cm⁻¹) to 100% T or 1.0 A for comparison.

Decision Logic & Visualization

The following diagram outlines the logical pathway for interpreting the IR data during synthesis monitoring.

QC_Workflow Start Acquire IR Spectrum (ATR Method) Check_CF Check 1100-1300 cm⁻¹ Are strong broad bands present? Start->Check_CF Check_CO Check 1660-1700 cm⁻¹ Is a strong Carbonyl (C=O) band present? Check_CF->Check_CO Yes (C-F present) Result_Fail_Start FAIL: Unreacted Precursor (No Trifluoroethoxy group) Check_CF->Result_Fail_Start No (Weak/Absent) Result_Pass PASS: Target Confirmed (Ether formed, No hydrolysis) Check_CO->Result_Pass No (Amine bend only) Result_Fail_Impurity FAIL: Pyridone Impurity (Hydrolysis detected) Check_CO->Result_Fail_Impurity Yes (C=O present)

Figure 1: QC Decision Tree for 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine synthesis. This logic gate separates the target from its two most common process failures.

References

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for organic functional group assignments).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
  • NIST Chemistry WebBook. (2023). Standard Reference Data for Pyridine and Fluorinated Derivatives. [Link]

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine
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